1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol
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Overview
Description
1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol is an organic compound belonging to the benzoimidazole family. This compound is characterized by the presence of a benzoimidazole ring substituted with a 2-methoxy-ethyl group and a thiol group at the 2-position. Benzoimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol typically involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by alkylation with 2-methoxyethyl chloride. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The benzoimidazole ring can be reduced under specific conditions to form dihydrobenzoimidazole derivatives.
Substitution: The methoxy-ethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrobenzoimidazole derivatives.
Substitution: Various alkyl or aryl-substituted benzoimidazole derivatives.
Scientific Research Applications
1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The benzoimidazole ring can interact with nucleic acids or proteins through π-π stacking or hydrogen bonding, affecting their function .
Comparison with Similar Compounds
1-(2-Methoxyethyl)-1H-benzoimidazole: Lacks the thiol group, making it less reactive in certain chemical reactions.
1-(2-Ethoxyethyl)-1H-benzoimidazole-2-thiol: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group, which can affect its solubility and reactivity.
1-(2-Methoxyethyl)-1H-benzoimidazole-2-sulfonic acid: Contains a sulfonic acid group instead of a thiol group, leading to different chemical properties and applications.
Uniqueness: 1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol is unique due to the presence of both a methoxyethyl group and a thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-(2-methoxyethyl)-1H-benzimidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-13-7-6-12-9-5-3-2-4-8(9)11-10(12)14/h2-5H,6-7H2,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGGNVTXYUALAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24827055 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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